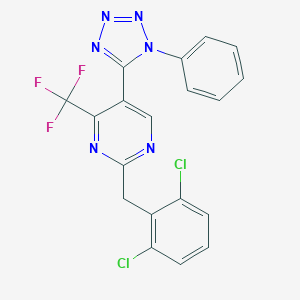![molecular formula C16H16N2O2S B214943 N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214943.png)
N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide, also known as NM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential therapeutic applications in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2.
科学的研究の応用
N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, which are involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function. N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide has also been used to study the effects of synthetic cannabinoids on neuronal activity and synaptic transmission in the brain.
作用機序
N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide exerts its effects by binding to CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which is involved in the regulation of many physiological processes. When N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide binds to these receptors, it can modulate the activity of neurons and other cells in the body, leading to a variety of effects, including pain relief, appetite stimulation, and immune modulation.
Biochemical and Physiological Effects:
N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects in scientific research. These effects include the modulation of pain perception, the stimulation of appetite, and the modulation of immune function. N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide in scientific research is its high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide is its potential for abuse and dependence, which may make it difficult to use in certain types of experiments.
将来の方向性
There are many potential future directions for research on N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic profiles and fewer side effects. Another area of interest is the study of the effects of synthetic cannabinoids on different types of cells and tissues in the body, including immune cells and neurons. Additionally, the development of new methods for synthesizing N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide and other synthetic cannabinoids may lead to the discovery of new compounds with even greater therapeutic potential.
合成法
N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzoyl chloride with 3-methoxyphenyl isothiocyanate in the presence of a base, such as triethylamine. This reaction results in the formation of the carbamothioyl derivative, which can then be treated with ammonia to produce the final product. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.
特性
製品名 |
N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide |
|---|---|
分子式 |
C16H16N2O2S |
分子量 |
300.4 g/mol |
IUPAC名 |
N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C16H16N2O2S/c1-11-6-3-4-9-14(11)15(19)18-16(21)17-12-7-5-8-13(10-12)20-2/h3-10H,1-2H3,(H2,17,18,19,21) |
InChIキー |
CAKOTOAHXFYCPA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC=C2)OC |
正規SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 4-[2-(4-bromophenyl)-2-chlorovinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214861.png)
![1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B214863.png)
![5-[5-(2-fluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B214865.png)
![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)
![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)


![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)

![N-methyl-N-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]amine](/img/structure/B214873.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)